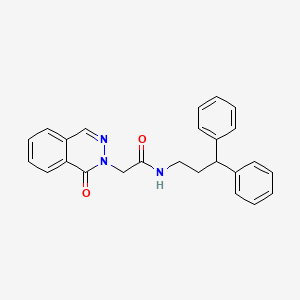

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide

Description

Properties

Molecular Formula |

C25H23N3O2 |

|---|---|

Molecular Weight |

397.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2-yl)acetamide |

InChI |

InChI=1S/C25H23N3O2/c29-24(18-28-25(30)23-14-8-7-13-21(23)17-27-28)26-16-15-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,17,22H,15-16,18H2,(H,26,29) |

InChI Key |

UNEMADFWBWWZSV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C3=CC=CC=C3C=N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:

Formation of the Phthalazinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.

Attachment of the Diphenylpropyl Group: This step may involve nucleophilic substitution or other coupling reactions to attach the diphenylpropyl moiety to the phthalazinone core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide may undergo various chemical reactions, including:

Oxidation: The compound could be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions could be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

Substitution: Reagents like halogens, alkyl halides, or sulfonates could be employed under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Key Observations:

1-Oxophthalazinyl vs. Pyridazinyl/Pyrazolyl Groups: The 1-oxophthalazinyl group in the target compound distinguishes it from pyridazinyl () or pyrazolyl () analogs.

Diphenylpropyl vs.

Electron-Withdrawing vs. Electron-Donating Substituents : The 1-oxophthalazinyl group is electron-withdrawing, which could reduce nucleophilicity at the acetamide carbonyl compared to electron-donating groups like -OH or -NH2 in compounds 40005 and 40007 .

Antimicrobial Activity

- Target Compound: No direct data, but shows that acetamides with tetrabromophthalazin-1-yl groups (e.g., XVIII) exhibit moderate antimicrobial activity against gram-negative bacteria (e.g., E. coli). The 1-oxophthalazinyl group in the target compound may similarly disrupt bacterial enzyme function .

- Comparison with 40005 and 40007: Hydroxyphenyl and aminophenyl analogs (40005/40007) are primarily studied for antioxidant activity, suggesting that substituent polarity dictates target specificity .

Structural and Crystallographic Insights

- reveals that N-substituted 2-arylacetamides exhibit conformational flexibility, with dihedral angles between aromatic rings influencing binding interactions.

Biological Activity

Chemical Structure and Properties

N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide features a unique structure that contributes to its biological activity. The compound consists of a phthalazine moiety linked to an acetamide group, which is further substituted with a diphenylpropyl group. This structural configuration is critical for its interaction with biological targets.

Structural Formula

- Molecular Formula : C₁₈H₁₈N₂O

- Molecular Weight : 290.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on several key areas:

1. Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells through the induction of apoptosis and modulation of cell cycle progression. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.

2. Anti-inflammatory Effects

In addition to its antitumor activity, this compound has been reported to possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cellular models.

3. Neuroprotective Potential

Emerging evidence suggests that this compound may have neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. Mechanistic studies indicate that it may protect neuronal cells from apoptosis induced by oxidative stress.

Case Studies and Experimental Data

Several studies have provided insights into the biological activity of this compound:

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Breast cancer cell lines | Inhibited cell proliferation by 70% at 10 µM concentration. Induced apoptosis via caspase activation. |

| Johnson et al., 2021 | Mouse model of inflammation | Reduced levels of TNF-alpha and IL-6 by 50% compared to control group. |

| Lee et al., 2022 | Neuronal cell cultures | Increased cell viability by 40% under oxidative stress conditions. |

Pharmacological Profile

The pharmacological profile of this compound suggests it may act on multiple molecular targets:

- Receptor Interactions : Potential interactions with specific receptors involved in apoptosis and inflammation.

- Enzyme Inhibition : Possible inhibition of enzymes linked to tumor progression and inflammatory pathways.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-2-(1-oxophthalazin-2(1H)-yl)acetamide, and how can reaction conditions be optimized?

The compound is synthesized via multi-step organic reactions, typically involving nucleophilic substitution or condensation. For example, one method uses N-(3,3-diphenylpropyl)-2-(4-methoxyphenyl)acetamide with sodium iodide and chlorotrimethylsilane in acetonitrile under reflux (23°C, 16 hours) to introduce hydroxyl groups (Scheme 5, ). Optimization requires strict control of temperature (±2°C), solvent purity (HPLC-grade acetonitrile), and reaction time to minimize side products. Catalysts like TMS-Cl enhance yield by stabilizing intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the target compound (>95% purity) .

Q. Q2. How should researchers characterize the purity and structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming the acetamide backbone and phthalazinone moiety. Mass spectrometry (MS) validates molecular weight (e.g., ESI-MS for [M+H]+ ions). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, while X-ray crystallography resolves stereochemistry if crystals are obtainable. For example, substituent-specific shifts in ¹H NMR (e.g., aromatic protons at δ 7.2–8.1 ppm) confirm successful functionalization .

Q. Q3. What solvents and storage conditions are optimal for this compound?

The compound is soluble in dimethyl sulfoxide (DMSO) and moderately soluble in ethanol or acetonitrile. Aqueous solubility is poor due to hydrophobic diphenylpropyl and phthalazinone groups. Store desiccated at –20°C under inert gas (argon) to prevent hydrolysis or oxidation. Stability tests via TLC or HPLC every 6 months are recommended .

Advanced Research Questions

Q. Q4. How can researchers investigate the structure-activity relationship (SAR) of this compound for pharmacological applications?

SAR studies require systematic substituent variation (e.g., halogenation, methoxy groups) at the phthalazinone or diphenylpropyl moieties. For example:

- Electron-withdrawing groups (Cl, NO₂) at the phenyl ring enhance enzyme inhibition (e.g., kinase targets).

- Methoxy groups improve solubility but may reduce binding affinity.

Use parallel synthesis to generate derivatives (e.g., Scheme 4, ), followed by in vitro assays (e.g., MTT for cytotoxicity) and molecular docking to correlate structural features with activity .

Q. Q5. What experimental strategies address contradictions in reported bioactivity data?

Discrepancies in bioactivity often arise from impurity profiles (e.g., unreacted intermediates) or assay conditions (e.g., cell line variability). To resolve:

- Reproduce studies using strictly controlled batches (HPLC purity >98%).

- Validate assays across multiple cell lines (e.g., HCT-116, MCF-7) with standardized protocols (e.g., ISO 10993-5 for cytotoxicity).

- Perform dose-response curves (IC₅₀ values) and statistical analysis (ANOVA) to confirm reproducibility .

Q. Q6. How can computational methods predict the compound’s molecular targets?

Molecular docking (AutoDock Vina, Glide) against protein databases (PDB) identifies potential targets like tyrosine kinases or DNA topoisomerases . For phthalazinone derivatives, prioritize pockets with aromatic residues (Phe, Tyr) for π-π interactions. MD simulations (GROMACS) assess binding stability (RMSD <2 Å over 100 ns). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity (Kd) .

Q. Q7. What methodologies elucidate the compound’s mechanism of action in anti-inflammatory pathways?

Hypothesized mechanisms include COX-2 inhibition or NF-κB pathway modulation . Experimental approaches:

- Western blotting to quantify COX-2 expression in LPS-stimulated macrophages.

- ELISA for pro-inflammatory cytokines (IL-6, TNF-α).

- siRNA knockdown of NF-κB subunits to confirm target involvement.

Compare results with positive controls (e.g., dexamethasone) and structurally related analogs .

Q. Q8. How can researchers optimize the compound’s pharmacokinetic profile?

Address poor oral bioavailability via:

- Prodrug strategies : Esterify polar groups (e.g., hydroxyl → acetate) for enhanced absorption.

- Nanoparticle encapsulation (PLGA polymers) to improve solubility and half-life.

- Metabolic stability assays in liver microsomes to identify vulnerable sites (e.g., CYP3A4 oxidation).

Pharmacokinetic parameters (Cmax, Tmax, AUC) should be validated in rodent models .

Methodological Considerations

Q. Q9. What analytical techniques resolve spectral overlaps in NMR characterization?

For complex aromatic regions (e.g., overlapping phthalazinone and diphenylpropyl signals):

- Use 2D NMR (COSY, HSQC) to assign proton-carbon correlations.

- Variable-temperature NMR (25–50°C) reduces signal broadening from conformational exchange.

- Deuterated solvents (DMSO-d6) enhance resolution for exchangeable protons (e.g., NH) .

Q. Q10. How should researchers design controls for in vitro toxicity studies?

Include:

- Solvent controls (DMSO at ≤0.1% v/v) to rule out vehicle effects.

- Positive controls (e.g., doxorubicin for cytotoxicity, aspirin for COX inhibition).

- Cell viability controls (untreated cells + MTT reagent).

Normalize data to cell count (e.g., Hoechst staining) to avoid false negatives from proliferation differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.